molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No. B1594887
CAS RN: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine 1-oxide (2,5-DMPO) is an organic compound with a molecular formula of C7H9NO. It is a colorless, crystalline solid and is soluble in water and most organic solvents. 2,5-DMPO is a versatile reagent used in various synthetic processes, such as the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound is also used in scientific research applications, including the study of its biochemical and physiological effects.

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines

    • Application Summary : This research focused on the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup .
    • Methods and Procedures : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
    • Results : This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
  • Hydrogenation of 3,5-dimethylpyridine

    • Application Summary : The research developed an in-situ H2 reduction and moderate oxidation method for 3,5-dimethylpyridine hydrogenation in a trickle bed reactor .
    • Methods and Procedures : The Ru/C catalyst prepared by impregnation method was used for hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor . An in-situ H2 reduction and moderate oxidation method was developed to increase the catalyst activity .
    • Results : The catalytic activity of the non- in-situ reduced Ru/C-n catalyst was higher than that of the in-situ reduced Ru/C-y catalyst .
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols

    • Application Summary : This research focused on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole .
    • Methods and Procedures : The key feature of this synthetic strategy is the manipulation of hydroxymethyl moiety of C(5)-position of the pyridoxine starting material along with the installation of an amino group at C(6)-position .
    • Results : Efficient and convenient synthesis of dimethylpyridinols derived from pyridoxine was achieved .
  • 2,6-Dimethylpyridine N-oxide

    • Application Summary : 2,6-Dimethylpyridine N-oxide is a chemical compound that is often used in various chemical reactions .
    • Methods and Procedures : The specific methods and procedures for using 2,6-Dimethylpyridine N-oxide can vary greatly depending on the specific reaction or process .
    • Results : The results or outcomes obtained can also vary greatly depending on the specific reaction or process .
  • Synthesis of 2,6-Dimethylpyridine N-oxide

    • Application Summary : 2,6-Dimethylpyridine N-oxide is a chemical compound that is often used in various chemical reactions .
    • Methods and Procedures : The specific methods and procedures for using 2,6-Dimethylpyridine N-oxide can vary greatly depending on the specific reaction or process .
    • Results : The results or outcomes obtained can also vary greatly depending on the specific reaction or process .
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole

    • Application Summary : This research focused on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole .
    • Methods and Procedures : The key feature of this synthetic strategy is the manipulation of hydroxymethyl moiety of C(5)-position of the pyridoxine starting material along with the installation of an amino group at C(6)-position .
    • Results : Efficient and convenient synthesis of dimethylpyridinols derived from pyridoxine was achieved .

properties

IUPAC Name

2,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWUCOFCOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341259
Record name 2,5-Dimethylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyridine 1-oxide

CAS RN

4986-05-4
Record name 2,5-Dimethylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyridin-1-ium-1-olate
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Synthesis routes and methods I

Procedure details

400 ml of 30% hydrogen peroxide were added dropwise at room temperature to 321.5 g of 2,5-lutidine (2,5-dimethylpyridine) in 1800 ml of glacial acetic acid. The solution was stirred at 80° overnight, then cooled to 40° , treated once more with 400 ml of 30% hydrogen peroxide and heated to 80° for a further 24 hours. After evaporation in vacuo the residue was dissolved in 300 ml of water. The solution was made basic with concentrated sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. There was obtained 2,5-dimethylpyridine 1-oxide in the form of an oil.
Quantity
400 mL
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1800 mL
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2,5-dimethylpyridine (12.5 g, 0.12 mol) and 30% hydrogen peroxide (30 mL) in acetic acid (25 mL) was stirred at 90° C. for 48 h. The reaction mixture was diluted with water (50 mL) and concentrated to a volume of approximately 25 mL. The concentrated solution was neutralized with solid sodium carbonate, extracted with DCM (100 mL×3), dried with anhydrous sodium sulfate, and concentrated to give 14.4 g of the product as a yellow oil. MS (ESI): m/z 124.1 [M+H]+.
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12.5 g
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30 mL
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25 mL
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50 mL
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Synthesis routes and methods III

Procedure details

20 g of 2,5-dimethylpyridine were dissolved in 100 ml of glacial acetic acid and then stirred for 5 hours at 80° to 90° C. with 35 ml of 30% H2O2. The excess glacial acetic acid was rotated out and the solution adjusted to pH 8 with 20% NaOH. After extracting with petrol and discarding the organic phase, the solution was extracted with dichloromethane and the organic phase rotated in. 12 g of 2,5-dimethylpyridine-N-oxide were obtained.
Quantity
20 g
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100 mL
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35 mL
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Synthesis routes and methods IV

Procedure details

Following a literature procedure (Koncewicz, J. and Skrowaezewska, Z., Politec. Wroclaw Rocz. Chem., 1968, 42, 1873-85 (Chem. Ab., 70. 114972u (1968))) 2,5-dimethylpyridine was dissolved in 400 ml glacial acetic acid and 30% hydrogen peroxide (55 mL) was added slowly. The mixture was heated to 70° C. for 48 hours, with addition of more hydrogen peroxide (55 mL) at 5 hours and 20 hours. The reaction mixture was cooled, diluted with water, and the solvents removed to give 141 g of crude 2,5-dimethylpyridine-N oxide as a pale yellow liquid.
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55 mL
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55 mL
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400 mL
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Synthesis routes and methods V

Procedure details

2,5-Lutidine (1419 g) was dissolved in chloroform (13.5 L) and cooled to below 10° C. m-Chloroperoxybenzoic acid (70%, 3354.21 g) was added portion-wise to maintain the temperature at below 10° C., and then the reaction was warmed to room temperature and stirred overnight. Once no starting material was seen by tlc analysis, the mixture was cooled to 10° C. and quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise while maintaining a temperature below 20° C., which resulted in the formation of a very thick suspension. The mixture was stirred for 30 minutes and then allowed to separate. Water (5 L) was added, the organic layer was separated, and the aqueous layer was extracted twice with chloroform (4 L). The combined organic layers were washed with aqueous 1% sodium hydroxide, followed by aqueous 1N hydrochloric acid, and then concentrated under vacuum to give the desired product (1365 g).
Quantity
1419 g
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13.5 L
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3354.21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylpyridine 1-oxide
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2,5-Dimethylpyridine 1-oxide
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2,5-Dimethylpyridine 1-oxide
Reactant of Route 4
2,5-Dimethylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,5-Dimethylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylpyridine 1-oxide

Citations

For This Compound
8
Citations
RA Abramovitch, RT Coutts… - The Journal of Organic …, 1972 - ACS Publications
Though the direct introduction of an acyl group into the pyridine nucleus is possible via the Emmert reac-tion (a nucleophilic attack at the a positions1), the direct electrophilic acylation …
Number of citations: 15 pubs.acs.org
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
The potent 5-lipoxygenase-activating protein (FLAP) inhibitor 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-…
Number of citations: 60 pubs.acs.org
H Terauchi, A Tanitame, K Tada… - Chemical and …, 1997 - jstage.jst.go.jp
Members of a new series of 2-[(2, 4-dimethoxybenzyl) sulfinyl]-V-(4-pyridinyl) pyridine-3-carboxamides were synthesized and evaluated for their gastric antisecretory activity and the …
Number of citations: 6 www.jstage.jst.go.jp
W Chu, S Kamitori, M Shinomiya… - Journal of the …, 1994 - ACS Publications
One characteristic function of the retroviruses, which is generally not found in normal eukaryotic cells, is production of a long RNA: DNA hybrid in the viral replication phase. If agents are …
Number of citations: 21 pubs.acs.org
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
C COOR - Heterocyclic N-oxides, 1991 - books.google.com
Synthesis via N-oxides is convenient, both in view of the easy thermal or photochemical rearrangement to lactams, and of the possibility of exploiting the easy substitution reactions of …
Number of citations: 2 books.google.com
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
R Peereboom - 1975 - search.proquest.com
A survey is given of investigations on reactions of halogeno-azahetarenes in basic media as described to date in the literature, chiefly of those on the behaviour of N-oxides of halogeno-…
Number of citations: 7 search.proquest.com

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